molecular formula C8H7BrFNO2 B6304869 5-Bromo-2-fluoro-3-methoxybenzamide CAS No. 2090556-93-5

5-Bromo-2-fluoro-3-methoxybenzamide

Cat. No.: B6304869
CAS No.: 2090556-93-5
M. Wt: 248.05 g/mol
InChI Key: MYCVDEXWHLLMAK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromo-2-fluoro-3-methoxybenzamide typically involves the bromination, fluorination, and methoxylation of a benzamide precursor. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve bulk manufacturing processes that optimize yield and purity, often using automated systems and stringent quality control measures .

Chemical Reactions Analysis

5-Bromo-2-fluoro-3-methoxybenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Bromo-2-fluoro-3-methoxybenzamide is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the development of more complex molecules.

    Biology: In studies investigating the biological activity of brominated and fluorinated benzamides.

    Medicine: As a potential lead compound in drug discovery and development, particularly for its potential pharmacological properties.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-Bromo-2-fluoro-3-methoxybenzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methoxy functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-fluoro-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCVDEXWHLLMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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